Cas no 1554366-35-6 (3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid)

3-Chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid is a specialized pyridine derivative with a unique substitution pattern, combining chloro, ethyl, and propynylamino functional groups. This structure imparts distinct reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and alkyne functionalities enhances its utility in coupling reactions, enabling the construction of complex heterocyclic frameworks. Its chloro substituent further facilitates selective derivatization, while the ethyl(prop-2-yn-1-yl)amino group offers potential for further functionalization via click chemistry. This compound is particularly suited for applications requiring precise molecular modifications in drug discovery and material science.
3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid structure
1554366-35-6 structure
Product Name:3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid
CAS No:1554366-35-6
MF:C11H11ClN2O2
MW:238.670241594315
CID:5858040
PubChem ID:81798248
Update Time:2025-06-15

3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid
    • 1554366-35-6
    • AKOS020779268
    • 3-chloro-6-[ethyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
    • EN300-1449771
    • Inchi: 1S/C11H11ClN2O2/c1-3-7-14(4-2)9-6-5-8(12)10(13-9)11(15)16/h1,5-6H,4,7H2,2H3,(H,15,16)
    • InChI Key: GXUKGUFGBUAIMX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=NC=1C(=O)O)N(CC#C)CC

Computed Properties

  • Exact Mass: 238.0509053g/mol
  • Monoisotopic Mass: 238.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.4Ų

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Additional information on 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid

Comprehensive Overview of 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid (CAS No. 1554366-35-6)

3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid (CAS No. 1554366-35-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyridine carboxylic acid derivatives, a class known for its versatile applications in drug discovery and material science. The presence of both chloro and ethyl(prop-2-yn-1-yl)amino substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for pyridine-based compounds has surged, driven by their role in developing novel therapeutics and sustainable agrochemicals. Researchers are particularly interested in 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid due to its potential as a building block for small-molecule inhibitors and biologically active agents. Its structural features align with current trends in fragment-based drug design, a strategy widely adopted in modern medicinal chemistry to optimize drug efficacy and reduce side effects.

The synthesis of CAS No. 1554366-35-6 involves multi-step organic reactions, including halogenation and amination, to achieve high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring compliance with industry standards. This rigorous quality control is critical for applications in high-throughput screening and preclinical studies, where consistency and reproducibility are paramount.

From an environmental perspective, the compound’s potential biodegradability and low ecotoxicity are under investigation, aligning with the global push for green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions are being explored to minimize waste and energy consumption during its production. These advancements address growing consumer and regulatory concerns about the environmental impact of chemical manufacturing.

In the context of AI-driven drug discovery, 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid has been flagged as a promising candidate for virtual screening libraries. Its molecular properties, such as logP and polar surface area, make it suitable for targeting specific protein interactions, a hot topic in computational chemistry. This aligns with the increasing use of machine learning to predict compound behavior and accelerate R&D timelines.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of this compound is essential. Its chloro-substituted pyridine core and alkynylamino side chain offer opportunities for further functionalization, enabling the development of tailored derivatives. Such modifications are crucial for optimizing bioavailability and target selectivity, key challenges in modern drug development.

In summary, 3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid (CAS No. 1554366-35-6) represents a compelling case study in the intersection of synthetic chemistry, drug discovery, and sustainability. Its multifaceted applications and adaptability to cutting-edge technologies position it as a compound of enduring relevance in scientific and industrial contexts.

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